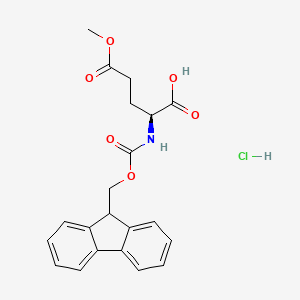
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is a synthetic compound widely used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly employed as protecting groups in solid-phase peptide synthesis. The compound’s unique structure allows it to play a crucial role in the formation of peptide bonds, making it an essential reagent in the field of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Peptide Bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Purification: The Fmoc group is removed using a base such as piperidine, and the resulting compound is purified by techniques like chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) and other automated purification methods are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides in the presence of coupling reagents.
Common Reagents and Conditions
Reagents: Fmoc chloride, DCC, DIC, piperidine, sodium carbonate.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Fmoc-Protected Peptides: Peptides with the Fmoc group still attached.
Deprotected Peptides: Peptides with the Fmoc group removed, revealing the free amino group.
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It plays a role in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme kinetics, and other biochemical processes.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride involves the following steps:
Protection of Amino Groups: The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions.
Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds between amino acids, allowing for the sequential assembly of peptides.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which includes a methoxy group and a pentanoic acid moiety. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other biochemical applications.
属性
分子式 |
C21H22ClNO6 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21NO6.ClH/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25);1H/t18-;/m0./s1 |
InChI 键 |
AVHKJUUFYYWTKJ-FERBBOLQSA-N |
手性 SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
规范 SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


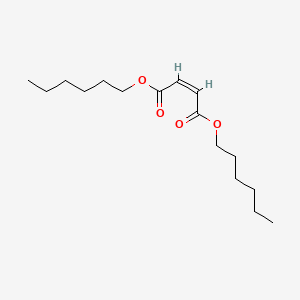
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
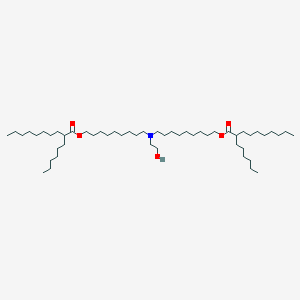
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)

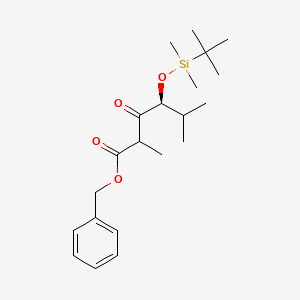
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
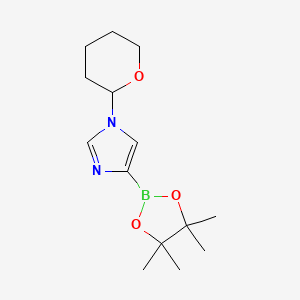
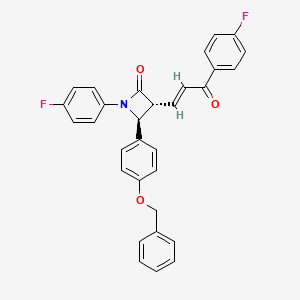
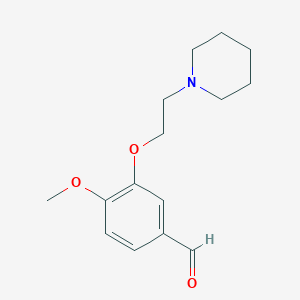
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
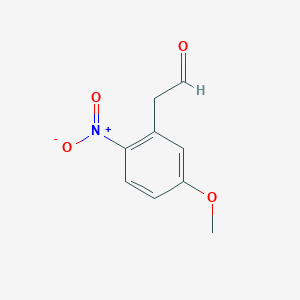
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
